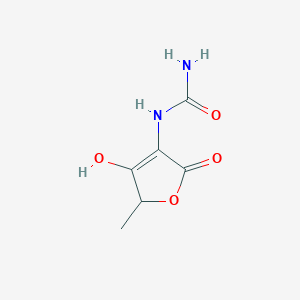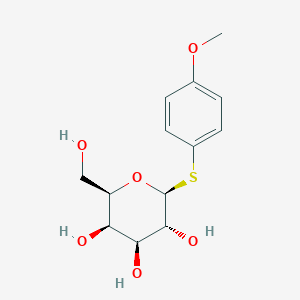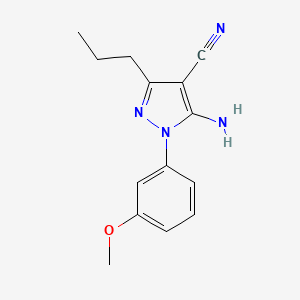![molecular formula C14H10F2N2O B12873213 4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)
4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. The presence of the difluoromethoxy group and the phenyl group makes this compound particularly interesting for various applications in medicinal chemistry and materials science. The compound’s unique structure allows it to interact with biological targets in specific ways, making it a valuable molecule for research and development.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of difluorocarbene chemistry, where difluorocarbene is generated and reacted with appropriate precursors to form the desired compound . Another approach involves the use of fluorinated cyclopropanes as starting materials, which are then subjected to ring-opening reactions to introduce the difluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts can facilitate the efficient introduction of the difluoromethoxy group. Recycling of by-products and optimization of reaction conditions are crucial for large-scale production .
化学反应分析
Types of Reactions
4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The difluoromethoxy and phenyl groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学研究应用
4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity . Pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
Similar Compounds
4-Bromo-2-(difluoromethoxy)pyridine: This compound shares the difluoromethoxy group but has a different core structure, leading to distinct properties and applications.
3-(4-Fluorophenyl)-1-hydroxy-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine:
Uniqueness
4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of functional groups and ring structures. The presence of both the difluoromethoxy and phenyl groups enhances its chemical stability and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C14H10F2N2O |
|---|---|
分子量 |
260.24 g/mol |
IUPAC 名称 |
4-(difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2O/c15-14(16)19-12-8-11(9-4-2-1-3-5-9)18-13-10(12)6-7-17-13/h1-8,14H,(H,17,18) |
InChI 键 |
IRBQCOGZDJVKCM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=C2)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Chloromethyl)benzo[d]oxazol-4-amine](/img/structure/B12873142.png)

![2-(2-Acetylbenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12873171.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)


![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)





